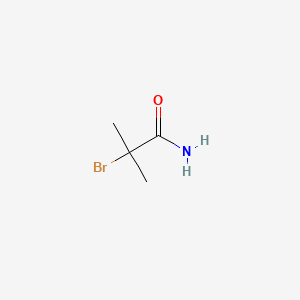
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
概要
説明
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is an intermediate of synthetic materials . It is also referred to as 4,4’- (1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis (2-aminophenol) .
Synthesis Analysis
The synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane involves orthoxylene (42.8 g), hexafluoroacetone (13.5 g), and anhydrous hydrofluoric acid (80.7 g). The reaction is performed at 90°C for 3 hours . Another synthesis method involves the use of 1,1,1,3,3,3-hexafluoropropane-2,2-diol and o-Xylene .Molecular Structure Analysis
The molecular formula of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is C19H18F6 . The IUPAC name is 4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene . The InChI is InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 .Chemical Reactions Analysis
The composition ratio of the target compound 2,2-bis(3,4-dimethylphenyl)-hexafluoropropane and the reaction intermediate 2-(3,4-dimethylphenyl)-hexafluoro-2-propanol at 25 hours heating was reached to 99.0:1.0 .Physical And Chemical Properties Analysis
The physical state of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane at 20°C is solid . The molecular weight is 360.34 g/mol . The melting point is between 77.0 80.0 °C .科学的研究の応用
Dielectric Material in Electronics
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: is utilized as a dielectric material in electronic applications due to its excellent insulating properties . Its high dielectric strength makes it suitable for use in high-performance electronic devices where superior insulation is crucial.
Coating Applications
This compound finds application in coatings where its properties contribute to the durability and performance of the final product. The hexafluoropropane moiety imparts a degree of chemical resistance and stability to the coatings .
Synthesis of Optical Fiber Materials
The unique structure of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane aids in the synthesis of polymers that are integral to the production of optical fibers. These fibers are pivotal in telecommunications and medical imaging technologies .
Liquid Crystal Component Synthesis
It serves as a precursor in the synthesis of liquid crystal components. Liquid crystals are essential for display technologies, such as those found in monitors, televisions, and digital signage .
Intermediate for Industrial Synthesis
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: plays a key role in the synthesis of 4,4’-(hexafluoroisopropenyl)diphthalic acid , an important intermediate in various industrial applications. This includes the production of high-performance plastics and resins .
Precursor for High-Performance Plastics
The compound’s structure is conducive to the preparation of 4,4’-(hexafluoroisopropenyl)di-o-xylene , which is a precursor to diphthalic acid used in creating high-performance plastics. These plastics are characterized by their strength, durability, and resistance to extreme temperatures and chemicals .
Research on Polymer Chemistry
In polymer chemistry research, 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is studied for its potential to improve the properties of polymers. Researchers explore its incorporation into polymer chains to enhance the material’s thermal stability, chemical resistance, and mechanical properties .
作用機序
Target of Action
It is known to play a crucial role in the synthesis of valuable industrial compounds like 4,4’- (hexafluoroisopropylidene)diphthalic anhydride .
Mode of Action
The compound, characterized by its unique structure, facilitates the preparation of 4,4’- (hexafluoroisopropenyl) di-o-xylene, the precursor to the desired diphthalic acid . This suggests that the compound interacts with its targets through a series of chemical transformations.
Biochemical Pathways
The compound is involved in the synthesis pathway of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . It serves as a precursor to 4,4’- (hexafluoroisopropylidene)di-o-xylene, a crucial intermediate in the synthesis of the anhydride . The downstream effects of this pathway are the production of valuable industrial compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 36034 , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the efficient synthesis of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . This compound has significant applications in various industries, suggesting that the action of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane at the molecular and cellular level contributes to these industrial processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. For instance, the compound is typically stored in a dry room at room temperature , indicating that moisture and temperature could affect its stability. Furthermore, the compound is used in controlled reactions with specific catalysts and conditions to ensure optimal product formation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFKFHJEFMLTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070302 | |
| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane | |
CAS RN |
65294-20-4 | |
| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65294-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3,4-dixylyl)hexafluoro propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















